molecular formula C10H8ClNO2 B1335453 methyl 6-chloro-1H-indole-2-carboxylate CAS No. 98081-84-6

methyl 6-chloro-1H-indole-2-carboxylate

Cat. No. B1335453
CAS RN: 98081-84-6
M. Wt: 209.63 g/mol
InChI Key: HHDCCGVOJXWGEU-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Indole derivatives are known for their biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of indole derivatives, such as methyl 6-chloro-1H-indole-2-carboxylate, can be achieved through various synthetic routes. One approach involves the elimination of SO2 from 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acids, which are accessible by Fischer-type indolization . Another method includes a three-step substitution reaction to synthesize tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which can be further modified to produce related compounds . Additionally, the synthesis of related compounds like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been reported, which involves Boc protection, regioselective iodination, cyclization, and esterification .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV, 1H, and 13C NMR . Computational studies, such as density functional theory (DFT), can also be employed to determine the electronic structure, hydrogen bonding, and solvent effects . These studies provide insights into the molecular properties, such as polarizability and hyperpolarizability, which are important for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, the dibromination of methyl indole-3-carboxylate leads to regioselective formation of methyl 5,6-dibromoindole-3-carboxylate, which can be further transformed into various brominated indole compounds . Nitration reactions have also been reported, where indoline-2-carboxylic acid is converted into nitroindoline derivatives, which can be dehydrogenated to yield methyl nitroindole-2-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 6-chloro-1H-indole-2-carboxylate and related compounds can be deduced from their molecular structure and reactivity. The presence of electron-withdrawing groups, such as chlorine, can influence the electronic nature of the molecule, as well as its reactivity towards other chemical species . The molecular electrostatic potential (MEP) analysis can identify the positive and negative centers of the molecule, which are crucial for predicting its behavior in chemical reactions . The NBO analysis can provide information on intra-molecular delocalization and inter-molecular interactions, which are important for understanding the compound's stability and reactivity .

Scientific Research Applications

Indole derivatives are significant in various scientific fields due to their diverse biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Here are some applications of indole derivatives:

  • Antiviral Activity : Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have been reported as antiviral agents . They have shown inhibitory activity against influenza A .

  • Anti-inflammatory Activity : Indole derivatives have been found to possess anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions .

  • Anticancer Activity : Some indole derivatives have been found to inhibit tryptophan dioxygenase, a potential target for anticancer therapy .

  • Antimicrobial Activity : Indole derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial agents .

  • Antidiabetic Activity : Some indole derivatives have been found to possess antidiabetic properties .

  • Antimalarial Activity : Indole derivatives have been used in the development of antimalarial drugs .

  • Anticancer Immunomodulators : Indole derivatives such as pyridyl-ethenyl-indoles have been used as potential anticancer immunomodulators .

  • Inhibitor of Botulinum Neurotoxin : Some indole derivatives have been used as inhibitors of botulinum neurotoxin .

  • ITK Inhibitors : Indole derivatives have been used as inhibitors of ITK (Interleukin-2-inducible T-cell Kinase), a protein that plays a crucial role in T-cell signaling .

  • Antibacterial Agents : Indole derivatives have been used as antibacterial agents .

  • CB2 Cannabinoid Receptor Ligands : Indole derivatives have been used as ligands for the CB2 cannabinoid receptor .

  • Inhibitors of Hepatitis C Virus NS5B Polymerase : Indole derivatives have been used as inhibitors of the NS5B polymerase of the Hepatitis C virus .

  • Tryptophan Dioxygenase Inhibitors : Some indole derivatives, such as pyridyl-ethenyl-indoles, have been used as potential anticancer immunomodulators .

  • Inhibitor of Botulinum Neurotoxin : Certain indole derivatives have been used as inhibitors of botulinum neurotoxin .

  • Inhibitors of Hepatitis C Virus NS5B Polymerase : Indole derivatives have been used as inhibitors of the NS5B polymerase of the Hepatitis C virus .

  • CB2 Cannabinoid Receptor Ligands : Indole derivatives have been used as ligands for the CB2 cannabinoid receptor .

  • Antibacterial Agents : Indole derivatives have been used as antibacterial agents .

  • Inhibitors with Histamine H1-blocking Activity : Some indole derivatives have been used as inhibitors with histamine H1-blocking activity .

  • Reactant for Total Synthesis of (±)-Dibromophakellin and Analogs : Indole-2-carboxylic acid, a derivative of indole, has been used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .

  • Reactant for Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine : Indole-2-carboxylic acid has been used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

  • Reactant for Stereoselective Preparation of Renieramycin G Analogs : Indole-2-carboxylic acid has been used as a reactant for the stereoselective preparation of renieramycin G analogs .

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 6-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDCCGVOJXWGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405819
Record name methyl 6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-1H-indole-2-carboxylate

CAS RN

98081-84-6
Record name 1H-Indole-2-carboxylic acid, 6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98081-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-chloro-1H-indole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Khurana, HI Ali, T Olszewska, KH Ahn… - Journal of medicinal …, 2014 - ACS Publications
… The title compound was prepared by acylation of methyl 6-chloro-1H-indole-2-carboxylate 17a (1.7 g, 8.11 mmol) with acetyl chloride (0.72 mL, 10.13 mmol) according to the general …
Number of citations: 55 pubs.acs.org
N Ranasinghe - 2014 - scholar.archive.org
In recent years, modern technology such as microwave irradiation and continuous flow processes have emerged as valuable tools in chemical and pharmaceutical industry, facilitating …
Number of citations: 2 scholar.archive.org
R van der Vlag, H Guo, U Hapko, N Eleftheriadis… - European Journal of …, 2019 - Elsevier
Human 15-lipoxygenase-1 (15-LOX-1) is a mammalian lipoxygenase which plays an important regulatory role in several CNS and inflammatory lung diseases. To further explore the …
Number of citations: 16 www.sciencedirect.com
E Surmiak, CG Neochoritis, B Musielak… - European Journal of …, 2017 - Elsevier
Using the computational pharmacophore-based ANCHOR.QUERY platform a new scaffold was discovered. Potent compounds evolved inhibiting the protein-protein interaction p53-…
Number of citations: 49 www.sciencedirect.com

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